N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a chlorophenyl group, a phenoxyacetamide moiety, and a propylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Intermediate: The initial step involves the reaction of 4-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine to form 4-(chloroacetyl)phenol.
Introduction of the Propylsulfamoyl Group: The next step involves the reaction of 4-(chloroacetyl)phenol with propylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(propylsulfamoyl)phenol.
Coupling with 2-Chloroaniline: The final step involves the coupling of 4-(propylsulfamoyl)phenol with 2-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide
- N-(2-chlorophenyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide
- N-(2-chlorophenyl)-2-[4-(butylsulfamoyl)phenoxy]acetamide
Uniqueness
N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is unique due to the presence of the propylsulfamoyl group, which may confer distinct chemical and biological properties compared to its analogs with different alkyl groups. This uniqueness can be attributed to differences in steric and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-2-11-19-25(22,23)14-9-7-13(8-10-14)24-12-17(21)20-16-6-4-3-5-15(16)18/h3-10,19H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOQZMAUMVPYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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